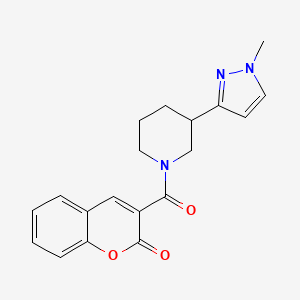

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Description

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative featuring a piperidine ring substituted with a 1-methylpyrazole moiety, linked to the coumarin core via a carbonyl group. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The structural complexity of this compound introduces unique electronic and steric effects, which may enhance its pharmacological profile compared to simpler analogs.

Properties

IUPAC Name |

3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-21-10-8-16(20-21)14-6-4-9-22(12-14)18(23)15-11-13-5-2-3-7-17(13)25-19(15)24/h2-3,5,7-8,10-11,14H,4,6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCYPVRXYWWOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the chromenone derivative with 1-bromo-3-chloropropane, followed by cyclization with piperidine.

Attachment of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring. This can be done by reacting the piperidine-chromenone intermediate with 1-methyl-3-amino-1H-pyrazole under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Oxidized derivatives with modified pyrazole or piperidine rings.

Reduction: Reduced chromenone derivatives with altered carbonyl groups.

Substitution: Substituted products with new functional groups attached to the piperidine ring.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structural motifs to 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one exhibit antitumor properties. For instance, derivatives containing pyrazole rings have been shown to inhibit specific kinases involved in cancer progression. The dual functionality provided by the piperidine and pyrazole groups may enhance the interaction with these biological targets, making it a candidate for further exploration in cancer therapeutics .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives that demonstrate significant inhibition of inflammatory pathways. These compounds can modulate the activity of pro-inflammatory cytokines and enzymes, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromenone derivatives. The synthesis of related compounds has shown broad-spectrum antibacterial and antifungal activities. This suggests that this compound could be evaluated for its efficacy against various microbial strains .

Enzyme Inhibition Studies

Given its structural characteristics, this compound may serve as a valuable tool in enzyme inhibition studies. The piperidine moiety can interact with active sites of enzymes, potentially leading to the development of selective inhibitors for therapeutic use in diseases where enzyme dysregulation plays a critical role .

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with specific biological targets. Preliminary docking simulations could provide insights into binding affinities and interaction modes with proteins involved in disease pathways, guiding future drug design efforts .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including Hantzsch condensation techniques. This synthetic versatility allows for the development of derivatives tailored for specific biological activities, facilitating research into structure-activity relationships (SAR) that can optimize therapeutic efficacy .

Case Studies and Research Findings

Several case studies have documented the biological activities of structurally related compounds:

| Compound Name | Activity | Reference |

|---|---|---|

| Pyrazole Derivatives | Antitumor | |

| Chromenone Analogues | Antimicrobial | |

| Piperidine-based Compounds | Anti-inflammatory |

These findings underscore the importance of exploring this compound within these contexts.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- The target compound’s 1-methylpyrazole-piperidine substituent distinguishes it from analogs with plain piperidine (e.g., compound 2) or oxadiazole groups (e.g., 8a).

- Synthetic yields for benzimidazole/imidazopyridine derivatives (80–94%) suggest that microwave-assisted methods could be adapted for the target compound’s synthesis, though its steric demands may require optimization.

Electronic and Reactivity Profiles

Table 2: Computational Reactivity Descriptors (B3LYP/6-311G(d,p))

Key Observations :

- Compound 2 exhibits a high HOMO-LUMO gap (0.156–0.335 eV), indicating stability . The target compound’s pyrazole group may further increase this gap due to electron-withdrawing effects.

- The B3LYP functional underestimates electronegativity in compound 2 , suggesting that hybrid functionals (e.g., M06) may better capture the target compound’s electronic properties.

Key Observations :

- The target compound’s pyrazole group may enhance selectivity for specific inflammatory mediators.

- Oxadiazole derivatives (e.g., 8a, 8b) are often explored as fluorescent probes or enzyme inhibitors , suggesting the target compound could have dual applications in therapy and diagnostics.

Crystallographic and Intermolecular Interactions

- Compound 2 crystallizes in the monoclinic space group C2/c with a hydrogen-bonded network .

Biological Activity

The compound 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one represents a novel structure that integrates a chromenone moiety with a pyrazole-piperidine substituent. This unique combination suggests potential for diverse biological activities, particularly in pharmacological applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 286.33 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 2034288-31-6 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease mechanisms. Similar compounds, particularly those containing pyrazole and piperidine moieties, have demonstrated the following modes of action:

- Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on kinases associated with cancer progression, suggesting potential anticancer properties.

- Receptor Modulation : Interaction with neurotransmitter receptors could indicate possible applications in neuropharmacology.

- Ion Channel Alteration : Modulation of ion channels may contribute to analgesic effects.

Biological Activity and Case Studies

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities:

Antitumor Activity

In vitro studies have shown that derivatives containing pyrazole and piperidine rings can inhibit tumor cell proliferation. For instance, a study on pyrazole derivatives demonstrated their efficacy in inhibiting specific kinases involved in tumor growth.

Antimicrobial Properties

A range of pyrazole-based compounds has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this one have exhibited notable inhibition zones in disc diffusion assays.

Analgesic Effects

Certain derivatives have been reported to possess analgesic properties through central nervous system pathways, potentially providing relief from pain without the side effects associated with traditional analgesics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:

- Substituent Variations : The presence of electron-withdrawing groups enhances the potency of pyrazole derivatives.

- Ring Fusion Effects : Compounds with fused ring systems often exhibit improved binding affinity to target proteins.

- Hydrophobic Interactions : Increased hydrophobic character can enhance membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring | Antimicrobial |

| Piperidinylpyrazoles | Piperidine + pyrazole | Antitumor |

| Chromeno[4,3-b]pyridines | Chromenone + pyridine | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one?

- Methodology : The synthesis typically involves multi-step procedures:

Coumarin Core Formation : Reacting substituted chromen-2-ones with hydrazine derivatives under reflux conditions (e.g., ethanol with piperidine as a catalyst) to introduce pyrazole moieties .

Piperidine Coupling : Acylation of the piperidine ring using carbonyl chloride intermediates. For example, SOCl₂ in benzene can activate carboxylic acid groups for subsequent nucleophilic substitution .

Functionalization : Post-synthetic modifications (e.g., alkylation or sulfhydryl addition) to optimize solubility or bioactivity. Potassium hydroxide and carbon disulfide are used to introduce thiol groups under controlled reflux .

- Key Reagents : NaBH₄ (reduction), SOCl₂ (activation), and piperidine (condensation catalyst).

Q. How is structural confirmation achieved for this compound and its intermediates?

- Analytical Workflow :

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between the coumarin and pyrazole rings) .

- Spectral Analysis :

- ¹H/¹³C NMR : Characterizes proton environments (e.g., methyl groups on pyrazole at δ ~2.5 ppm) and carbonyl signals (δ ~160-180 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in piperidine-carbonyl coupling steps?

- Critical Parameters :

- Catalyst Selection : Copper(I) bromide or cesium carbonate enhances cross-coupling efficiency in heterocyclic systems .

- Temperature Control : Reactions at 35–50°C minimize side-product formation during amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates before degradation.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Analysis :

- Antibacterial vs. Anticancer Activity : Discrepancies arise from assay conditions (e.g., gram-positive vs. gram-negative bacterial models) . Validate using standardized MIC (Minimum Inhibitory Concentration) protocols with S. aureus and E. coli controls.

- Oxadiazole Derivatives : Substituents on the 1,3,4-oxadiazole ring significantly alter cytotoxicity. Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) to identify structure-activity relationships .

Q. What methodologies are recommended for evaluating the compound’s mechanism of action in kinase inhibition?

- Experimental Design :

Enzyme Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive binding assays. Measure inhibition via fluorescence polarization .

Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses within the kinase active site.

Cell-Based Validation : Western blotting to quantify downstream phosphorylation (e.g., ERK/MAPK pathway) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Synthetic Solutions :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at the C-5 position of pyrazole .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity for thermodynamically favored products .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.